1-(Diethylamino)-3H-pyrrolizin-3-one

Lipophilicity Drug-likeness Membrane permeability

1-(Diethylamino)-3H-pyrrolizin-3-one (CAS 944-74-1) is a heterocyclic small molecule belonging to the pyrrolizin-3-one family, characterized by a fused pyrrole-pyrrolidinone bicyclic core with a diethylamino substituent at the 1-position. Its molecular formula is C₁₁H₁₄N₂O, with a reported molecular weight of 190.24 g/mol, a density of 1.12 g/cm³, and a predicted logP of 1.82.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 944-74-1
Cat. No. B12789442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diethylamino)-3H-pyrrolizin-3-one
CAS944-74-1
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=O)N2C1=CC=C2
InChIInChI=1S/C11H14N2O/c1-3-12(4-2)10-8-11(14)13-7-5-6-9(10)13/h5-8H,3-4H2,1-2H3
InChIKeyOAPBNMOWKFMKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Diethylamino)-3H-pyrrolizin-3-one (CAS 944-74-1): Core Physicochemical Identity and Heterocyclic Classification


1-(Diethylamino)-3H-pyrrolizin-3-one (CAS 944-74-1) is a heterocyclic small molecule belonging to the pyrrolizin-3-one family, characterized by a fused pyrrole-pyrrolidinone bicyclic core with a diethylamino substituent at the 1-position . Its molecular formula is C₁₁H₁₄N₂O, with a reported molecular weight of 190.24 g/mol, a density of 1.12 g/cm³, and a predicted logP of 1.82 . The compound is catalogued under NSC 87247 and has been referenced in synthetic methodology studies for the construction of 1-amino-substituted pyrrolizin-3-ones via nucleophilic displacement of 1-alkylthio precursors [1].

Why 1-(Diethylamino)-3H-pyrrolizin-3-one Cannot Be Interchanged with Unsubstituted or Differently Substituted Pyrrolizin-3-ones


The pyrrolizin-3-one scaffold is highly sensitive to the electronic and steric nature of the substituent at the 1-position. The diethylamino group introduces a strong electron-donating effect and a significant increase in lipophilicity compared to the unsubstituted 3H-pyrrolizin-3-one . Computed physicochemical properties reveal that 1-(diethylamino)-3H-pyrrolizin-3-one (XLogP3 = 1.82, topological polar surface area = 25.24 Ų) is markedly more lipophilic and has a larger polar surface area than the parent 3H-pyrrolizin-3-one (XLogP3 = 0.8, TPSA = 22 Ų) [1]. In catalytic hydrogenation reactions, the presence of a substituent at the 1-position has been shown to critically influence diastereoselectivity, with 1-substituted systems achieving >97:3 diastereomeric ratios, whereas substitution at alternative positions or dual substitution reduces selectivity [2]. These differences mean that the diethylamino derivative cannot be considered interchangeable with its unsubstituted or otherwise-substituted congeners in synthetic sequences, biological assays, or material science applications without altering the outcome of the experiment or process.

Quantitative Differentiation Evidence for 1-(Diethylamino)-3H-pyrrolizin-3-one (CAS 944-74-1) Relative to Key Comparators


Enhanced Lipophilicity (XLogP3) of 1-(Diethylamino)-3H-pyrrolizin-3-one vs Unsubstituted 3H-Pyrrolizin-3-one

1-(Diethylamino)-3H-pyrrolizin-3-one exhibits a predicted XLogP3 of 1.82, which is 1.02 log units higher than the unsubstituted 3H-pyrrolizin-3-one (XLogP3 = 0.8) [1]. This >1 log unit increase in lipophilicity is attributable to the presence of the diethylamino substituent and translates into a predicted 10-fold higher partitioning into non-aqueous phases, directly impacting membrane permeability and biological distribution profiles.

Lipophilicity Drug-likeness Membrane permeability

Increased Hydrogen Bond Acceptor (HBA) Count and Topological Polar Surface Area (TPSA) vs 3H-Pyrrolizin-3-one

The target compound possesses 2 hydrogen bond acceptor sites (the carbonyl oxygen and the diethylamino nitrogen) and a TPSA of 25.24 Ų, compared to 1 HBA site and a TPSA of 22 Ų for the parent 3H-pyrrolizin-3-one [1]. The additional acceptor site from the diethylamino group alters the hydrogen-bonding capacity, which can influence solubility in polar solvents and interactions with biological targets.

Molecular recognition Solubility Pharmacophore design

1-Substitution Effect on Diastereoselectivity in Catalytic Hydrogenation of Pyrrolizin-3-ones

In a systematic study of pyrrolizin-3-one hydrogenation, McNab et al. demonstrated that 1-substituted pyrrolizin-3-ones achieve diastereomeric ratios of >97:3, whereas substitution at the 7-position alone or dual 1,7-substitution reduces selectivity [1]. Although the study did not test the 1-diethylamino derivative specifically, the class-level inference is that a 1-substituted pyrrolizin-3-one bearing a diethylamino group is expected to exhibit similarly high diastereoselectivity (>97:3) in hydrogenation reactions, making it a strategic choice for the stereoselective synthesis of pyrrolizidine alkaloid derivatives.

Asymmetric synthesis Diastereoselectivity Pyrrolizidine alkaloid synthesis

Synthetic Access via 1-Alkylthio Displacement Using Secondary Amines – Unique 1-Amino Substitution Pattern

Sobenina et al. (1996) reported that 1-alkylthio-3H-pyrrolizin-3-ones, prepared by condensation of pyrrole-2-dithiocarboxylates with CH acids, undergo facile nucleophilic displacement with secondary amines to yield 1-amino derivatives [1]. This routespecifically enables the installation of the diethylamino group (via diethylamine as the secondary amine nucleophile), providing a known synthetic path to 1-(diethylamino)-3H-pyrrolizin-3-one that is not applicable to primary amino substituents. This differentiates the compound from 1-amino or 1-unsubstituted analogs in terms of accessible synthetic diversity.

Synthetic methodology 1-Amino-pyrrolizin-3-ones Diversity-oriented synthesis

Evidence-Backed Application Scenarios for 1-(Diethylamino)-3H-pyrrolizin-3-one (CAS 944-74-1)


Medicinal Chemistry Probe Design Requiring Higher Lipophilicity

When a research program requires a pyrrolizin-3-one scaffold with sufficient membrane permeability for cellular target engagement, 1-(diethylamino)-3H-pyrrolizin-3-one (XLogP3 = 1.82) offers a ~10-fold increase in theoretical membrane partitioning over the parent 3H-pyrrolizin-3-one (XLogP3 = 0.8), making it the rational choice for intracellular target screening campaigns .

Stereoselective Synthesis of Pyrrolizidine Alkaloid Derivatives

Based on the class-level finding that 1-substituted pyrrolizin-3-ones deliver >97:3 diastereomeric ratios in catalytic hydrogenation, the 1-(diethylamino) derivative is a suitable precursor for the stereoselective construction of necine bases such as heliotridane and isoretronecanol, outperforming unsubstituted or 1,7-disubstituted analogs in diastereocontrol .

Diversity-Oriented Synthesis Employing 1-Amino Pyrrolizin-3-one Building Blocks

The compound can be reliably synthesized via the 1-alkylthio displacement route with diethylamine, as reported by Sobenina et al. (1996), providing a reproducible entry point for generating libraries of 1-amino-substituted pyrrolizin-3-ones for biological screening . This supports procurement for medicinal chemistry groups requiring consistent building block supply with documented synthetic provenance.

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